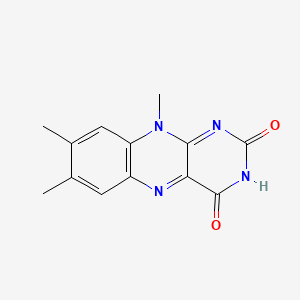

Lumiflavin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lumiflavine as a Fluorescent Probe:

Due to its fluorescent properties, lumiflavine can be used as a probe in various biological assays. Its fluorescence intensity changes upon interaction with certain biomolecules, allowing researchers to monitor specific processes.

- Enzyme Activity Studies: Researchers have explored using lumiflavine to monitor the activity of enzymes that utilize riboflavin as a cofactor. Lumiflavine competes with the natural substrate for the enzyme's binding site, and changes in its fluorescence signal can reflect enzyme activity [].

Lumiflavine and Light-Activated Systems:

Lumiflavine's photochemical properties make it interesting for research on light-activated systems.

- Photodynamic Therapy: Some studies have investigated the potential use of lumiflavine in photodynamic therapy (PDT). In PDT, light is used to activate a photosensitizer molecule, which can then damage nearby cells. Lumiflavine may act as a photosensitizer, offering a potential approach for targeted cell destruction [].

Lumiflavin, also known as lumiflavine, is a fluorescent compound derived from riboflavin (vitamin B2) through photolysis. It is characterized by its yellow-green fluorescence and is considered a toxic byproduct of riboflavin degradation under light exposure. The formation of lumiflavin occurs primarily in alkaline conditions, where ultraviolet irradiation of riboflavin leads to its conversion into lumiflavin and lumichrome, another fluorescent compound .

- Lumiflavin's primary use in research is to study the mechanisms of riboflavin uptake in cells [, ].

- Due to its structural similarity to riboflavin, it can compete for the same cellular transport mechanisms [].

- Studies have shown that lumiflavin can significantly inhibit the uptake of riboflavin in intestinal and retinal cells [, ]. This helps researchers understand the specific pathways involved in riboflavin absorption.

Lumiflavin exhibits biological activity primarily through its phototoxic effects. It has been shown to induce oxidative stress in cells when exposed to light, leading to potential cellular damage. This property makes it a compound of interest in studies related to phototoxicity and oxidative stress responses in biological systems . Additionally, lumiflavin's interactions with reactive species may influence its role in various biochemical pathways.

The synthesis of lumiflavin typically involves the following methods:

- Photolytic Degradation: The most common method for synthesizing lumiflavin is through the photolytic degradation of riboflavin under ultraviolet light. This process can be optimized by adjusting pH levels to favor the formation of lumiflavin over other byproducts like lumichrome .

- Extraction Techniques: Lumiflavin can be separated from riboflavin and other fluorescent compounds using extraction methods such as chloroform extraction, although this transformation is not always quantitative .

Research on lumiflavin's interactions has revealed significant insights:

- Reactivity with Free Radicals: Studies indicate that lumiflavin reacts readily with free radicals, which can lead to the formation of various products that may have implications for cellular health and stability .

- Photodegradation Effects: The compound's formation from riboflavin under light conditions highlights the importance of protecting sensitive substances from light exposure to prevent unwanted chemical transformations .

Several compounds share structural or functional similarities with lumiflavin. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| Riboflavin | Vitamin B2, precursor to lumiflavin | Essential nutrient; non-toxic |

| Lumichrome | Another product of riboflavin photolysis | More stable than lumiflavin; less toxic |

| Flavin Mononucleotide | Active coenzyme derived from riboflavin | Plays crucial roles in enzymatic reactions |

| Flavin Adenine Dinucleotide | Coenzyme involved in redox reactions | Essential for metabolic processes |

Lumiflavin stands out due to its toxic nature and specific reactivity under light conditions, distinguishing it from other compounds derived from riboflavin.

Lumiflavin demonstrates pronounced solvent-dependent solubility behavior that reflects its amphiphilic molecular structure. The compound exhibits poor aqueous solubility compared to its enhanced dissolution in organic solvents [4] [5]. In water, lumiflavin shows limited solubility, which significantly restricts its aqueous applications [5].

The solubility profile reveals marked improvement in polar organic solvents. Ethanol and dimethyl sulfoxide (DMSO) provide enhanced dissolution compared to water, though DMSO shows only slight solubility [4]. Notably, lumiflavin demonstrates exceptional solubility in chloroform, where it exhibits characteristic green fluorescence [4] [7]. This fluorescence property serves as both an identification tool and indicator of molecular environment.

Non-polar organic solvents generally provide better dissolution than aqueous media. The compound shows increased solubility in acetone and other organic solvents compared to water [5]. Temperature influences solubility behavior, with enhanced dissolution typically observed at elevated temperatures [5].

A particularly significant finding concerns alkaline solutions, where lumiflavin demonstrates very high solubility [7]. This enhanced alkaline solubility contrasts sharply with its behavior in neutral or acidic aqueous media, suggesting pH-dependent molecular interactions that facilitate dissolution under basic conditions.

| Solvent Type | Solubility | Key Characteristics |

|---|---|---|

| Water | Poor | Limited aqueous dissolution |

| Ethanol | Moderate | Better than water |

| DMSO | Slight | Limited polar solubility |

| Chloroform | Excellent | Green fluorescence observed |

| Alkaline solutions | Very high | pH-enhanced dissolution |

Thermal Decomposition Patterns

Lumiflavin exhibits characteristic thermal stability with decomposition occurring at elevated temperatures. The compound demonstrates a melting point of 320°C with decomposition [8] [4], indicating substantial thermal resistance under normal conditions.

Related thermal studies on flavin compounds provide insight into lumiflavin's thermal behavior. Riboflavin, the parent compound, shows stability ranges from pH 1.3-6.5 at 80°C, pH 1.7-5.5 at 100°C, and pH 2.0-5.0 at 120°C [9]. While specific thermal decomposition kinetics for lumiflavin remain less characterized, its structural similarity to other flavins suggests comparable thermal degradation pathways.

The thermal degradation process likely follows first-order kinetics similar to related flavin compounds [10] [9]. Temperature-dependent studies indicate that thermal stability decreases significantly with pH variation from acidic to alkaline regions [9]. At elevated temperatures, lumiflavin may undergo ring cleavage reactions producing various degradation products.

Sublimation behavior has been observed for lumiflavin under high vacuum conditions [4], indicating molecular volatility at elevated temperatures. This property suggests potential purification pathways through sublimation techniques.

The compound's density of 1.48 g/cm³ [8] [4] provides insight into its solid-state packing and thermal expansion characteristics. Thermal expansion likely influences stability under temperature cycling conditions.

pH-Dependent Tautomeric Equilibrium

Lumiflavin exhibits complex pH-dependent tautomeric behavior with multiple protolytic forms existing in equilibrium. Flash photolysis studies have identified three distinct protolytic forms in the triplet state: acid (³LfH₂⁺), neutral (³LfH), and basic (³Lf⁻) forms [11].

The triplet state pK values have been precisely determined: pK₁ = 4.4 ± 0.1 for the acid-neutral equilibrium and pK₂ = 9.8 ± 0.15 for the neutral-basic equilibrium [11]. These values indicate significant protonation state changes across physiological pH ranges.

Ground state tautomerization occurs partially above pH 7, suggesting equilibrium shifts between different molecular forms [12]. The tautomeric equilibrium significantly influences spectroscopic properties, with each form exhibiting distinct absorption characteristics [11].

The acid triplet form (³LfH₂⁺) dominates at low pH with absorption maxima at 430 nm and 670 nm [11]. The neutral triplet form (³LfH) shows absorption at 370 nm and 690 nm, while the basic triplet form (³Lf⁻) exhibits maxima at 350 nm and 650 nm [11].

Kinetic analysis reveals that the acid triplet form demonstrates higher first-order decay constants compared to neutral and basic forms [11]. This pH-dependent kinetic behavior influences both photochemical reactivity and stability profiles.

| pH Range | Dominant Form | pK Value | Absorption Maxima (nm) |

|---|---|---|---|

| < 4.4 | Acid (³LfH₂⁺) | 4.4 ± 0.1 | 430, 670 |

| 4.4-9.8 | Neutral (³LfH) | - | 370, 690 |

| > 9.8 | Basic (³Lf⁻) | 9.8 ± 0.15 | 350, 650 |

Photostability Under UV-Visible Irradiation

Lumiflavin demonstrates exceptional photostability compared to other flavin compounds under UV-visible irradiation. Quantum yield measurements reveal a photodegradation quantum yield of 6 × 10⁻⁵ at pH 8 [13] [14], representing the highest photostability among measured flavins.

Comparative photostability analysis shows lumiflavin's superior resistance: riboflavin (7.8 × 10⁻³), FMN (4.6 × 10⁻³), FAD (3.7 × 10⁻⁴), and lumichrome (1.8 × 10⁻⁴) [13]. This remarkable stability makes lumiflavin approximately 130 times more photostable than riboflavin under identical conditions.

UV-visible spectroscopic properties vary significantly with solvent environment. In 0.1N sodium hydroxide, lumiflavin shows absorption maxima at 269, 355, and 445 nm with molar extinction coefficients of 38,800, 11,700, and 11,800 M⁻¹cm⁻¹ respectively [4]. In 0.1N hydrochloric acid, the maxima shift to 264, 373, and 440 nm [4].

Photoreduction-oxidation cycles occur under blue light excitation, with lumiflavin undergoing reversible reduction to semiquinone and fully reduced forms [15]. The photo-reduction efficiency decreases with continued excitation energy exposure, while dark re-oxidation rates slow with time after excitation [15].

Singlet oxygen interactions play crucial roles in photostability. The reaction rate between lumiflavin and singlet oxygen has been measured at approximately 8.58 × 10⁸ M⁻¹s⁻¹ [16], indicating efficient quenching mechanisms that may contribute to photostability.

Solvent effects significantly influence photostability behavior. In solid starch films, lumiflavin exhibits repeatable photoreduction-oxidation cycles with quantum efficiencies dependent on excitation energy density [15]. Fluorescence yields for lumiflavins are an order of magnitude larger than lumichromes due to lower nonradiative rate constants [17] [18].

The excited state dynamics reveal ultrafast structural changes occurring within 50 femtoseconds of UV excitation [19] [20]. These rapid dynamics contribute to the overall photostability through efficient energy dissipation pathways.

| Parameter | Value | Comparison |

|---|---|---|

| Quantum yield (pH 8) | 6 × 10⁻⁵ | Highest among flavins |

| Singlet oxygen rate | 8.58 × 10⁸ M⁻¹s⁻¹ | Efficient quenching |

| Fluorescence yield | 10× higher | Compared to lumichromes |

| UV absorption (alkaline) | 269, 355, 445 nm | Solvent-dependent shifts |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Dates

2: Ahmad I, Mirza T, Anwar Z, Ejaz MA, Sheraz MA, Ahmed S. Multicomponent spectrofluorimetric method for the assay of formylmethylflavin and its hydrolytic products: Kinetic applications. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Dec 5;205:540-550. doi: 10.1016/j.saa.2018.07.066. Epub 2018 Jul 25. PubMed PMID: 30075434.

3: Scheurer M, Herbst MF, Reinholdt P, Olsen JMH, Dreuw A, Kongsted J. Polarizable Embedding Combined with the Algebraic Diagrammatic Construction: Tackling Excited States in Biomolecular Systems. J Chem Theory Comput. 2018 Sep 11;14(9):4870-4883. doi: 10.1021/acs.jctc.8b00576. Epub 2018 Aug 22. PubMed PMID: 30086234.

4: Kar RK, Borin V, Ding Y, Matysik J, Schapiro I. Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochem Photobiol. 2018 Sep 26. doi: 10.1111/php.13023. [Epub ahead of print] PubMed PMID: 30257038.

5: Monteverde D, Sylvan J, Suffridge C, Baronas JJ, Fichot E, Fuhrman J, Berelson WM, Sanudo-Wilhelmy S. Distribution of extracellular flavins in a coastal marine basin and their relationship to redox gradients and microbial community members. Environ Sci Technol. 2018 Sep 27. doi: 10.1021/acs.est.8b02822. [Epub ahead of print] PubMed PMID: 30257556.

6: Mirza T, Anwar Z, Ejaz MA, Ahmed S, Sheraz MA, Ahmad I. Multicomponent spectrofluorimetric method for the assay of carboxymethylflavin and its hydrolytic products: kinetic applications. Luminescence. 2018 Sep 27. doi: 10.1002/bio.3549. [Epub ahead of print] PubMed PMID: 30259653.